Superior Standing Systolic Blood Pressure Increase Compared to Droxidopa in Neurogenic Orthostatic Hypotension
In a Bayesian network meta-analysis of randomized controlled trials in patients with neurogenic orthostatic hypotension (nOH), midodrine demonstrated a significantly greater increase in standing systolic blood pressure (sSBP) compared to droxidopa. The mean change from baseline in sSBP for midodrine was 17 mm Hg (95% CrI = 11.4-23) compared to 6.2 mm Hg (95% CrI = 2.4-10) for droxidopa [1]. This direct comparison indicates a 2.7-fold greater pressor response for midodrine.
| Evidence Dimension | Mean change in standing systolic blood pressure (sSBP) from baseline |
|---|---|
| Target Compound Data | 17 mm Hg (95% CrI = 11.4-23) |
| Comparator Or Baseline | Droxidopa: 6.2 mm Hg (95% CrI = 2.4-10) |
| Quantified Difference | 10.8 mm Hg greater increase (2.7-fold) |
| Conditions | Bayesian mixed-treatment comparison meta-analysis; 6 RCTs; n=783 patients with neurogenic orthostatic hypotension (nOH) |
Why This Matters
For procurement in nOH research or treatment, midodrine offers a greater magnitude of blood pressure elevation, potentially reducing the need for adjunctive vasopressors or alternative agents.
- [1] Chen JJ, Tang J, Dashtipour K. Standing and Supine Blood Pressure Outcomes Associated With Droxidopa and Midodrine in Patients With Neurogenic Orthostatic Hypotension: A Bayesian Meta-analysis and Mixed Treatment Comparison of Randomized Trials. Ann Pharmacother. 2018 Dec;52(12):1182-1194. doi: 10.1177/1060028018786954. View Source
